Sulfarsphenamine
Description
Sulfarsphenamine, chemically designated as 3,3'-diamino-4,4'-dihydroxyarsenobenzol-N,N-methanesulfonic acid disodium salt (C₁₄H₁₄As₂N₂O₈S₂·2Na, molecular weight 598.22), is an organic arsenical derived from arsphenamine . Developed in the 1920s, it was initially marketed in France as Sulfarsenol and later standardized by Voegtlin and Johnson for clinical use against syphilis and protozoal infections . Its synthesis involves two stages:
Condensation: Arsphenamine reacts with formaldehyde to form a formaldehyde imide derivative.
Esterification: Sodium bisulfite is added to create a sulfurous acid ester salt .
Key pharmacological advantages include subcutaneous administration compatibility, stable aqueous solutions (retaining efficacy for 24 hours in air), and reduced toxicity compared to earlier arsenicals . However, it has been largely supplanted by modern antibiotics like penicillin .
Properties
CAS No. |
618-82-6 |
|---|---|
Molecular Formula |
C14H14As2N2Na2O8S2 |
Molecular Weight |
598.2 g/mol |
IUPAC Name |
disodium;[2-hydroxy-5-[4-hydroxy-3-(sulfonatomethylamino)phenyl]arsanylidenearsanylanilino]methanesulfonate |
InChI |
InChI=1S/C14H16As2N2O8S2.2Na/c19-13-3-1-9(5-11(13)17-7-27(21,22)23)15-16-10-2-4-14(20)12(6-10)18-8-28(24,25)26;;/h1-6,17-20H,7-8H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
BPRGSDPGYCSOSJ-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])O.[Na+].[Na+] |
Other CAS No. |
618-82-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Reactivity
Sulfarsphenamine differs from its closest analog, neoarsphenamine , in its side-chain composition:
- This compound : Contains a sulfonic acid ester group (-NH-CH₂·O·SO₂Na) .
- Neoarsphenamine : Features a sulfoxylic acid ester group (-NH-CH₂·O·SONa) .
This structural distinction impacts reactivity:
| Test | This compound | Neoarsphenamine |
|---|---|---|
| Indigo carmine | No reduction unless pretreated with Zn/AcOH | Rapid reduction upon heating (yellow solution) |
| Methylene blue | No decolorization | Immediate decolorization (leuco base formation) |
Pharmacological Profile
| Parameter | This compound | Neoarsphenamine | Arsphenamine |
|---|---|---|---|
| Administration | Subcutaneous, intramuscular | Intravenous | Intravenous |
| Stability | High (air-stable for 24 hours) | Moderate (oxidizes readily) | Low (requires fresh prep) |
| Toxicity | Lower systemic toxicity | Higher risk of anaphylaxis | Severe (neurotoxicity) |
| Efficacy in Syphilis | Comparable to neoarsphenamine | Standard therapy pre-penicillin | Limited due to toxicity |
Analytical and Clinical Differentiation
Analytical Techniques
Clinical Outcomes
- This compound : Favored for outpatient use due to flexible dosing and fewer acute reactions. A 1936 study reported 75% seronegativity rates in syphilis patients after 12 months .
- Neoarsphenamine : Higher efficacy in early syphilis (85% seronegativity) but linked to severe adverse events, including hepatotoxicity .
Legacy and Replacement
While this compound was pivotal in early antisyphilitic therapy, its use declined post-1940s with the advent of penicillin (lower toxicity, broader spectrum) and sulfonamides (e.g., sulfaquinoxaline for coccidiosis) . Modern arsenicals are restricted to niche applications due to cumulative toxicity risks.
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